Dipotassium 3,4,5,6-tetrabromophthalate

Bromine Content Flame Retardant Efficacy Phthalate Derivatives

Sourcing the tetrabromophthalate dianion in a ready-to-use ionic form often requires neutralising the free acid, adding steps and exothermic risk. Dipotassium 3,4,5,6-tetrabromophthalate (CAS 18824-74-3) eliminates that bottleneck. • Pre-formed, fully neutralised salt - directly provides the C8Br4O4²⁻ dianion for metathesis or ion-exchange with metal chlorides/nitrates, avoiding separate neutralisation. • 57.3 wt% bromine - delivers high bromine loading for flame-retardant ester synthesis or aqueous textile/paper coating dispersions. • Consistent 98% purity, stable solid storage - simplifies inventory and enables pilot-scale campaigns without handling the water-reactive anhydride.

Molecular Formula C8Br4K2O4
Molecular Weight 557.89 g/mol
CAS No. 18824-74-3
Cat. No. B095589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 3,4,5,6-tetrabromophthalate
CAS18824-74-3
Synonyms2,3,4,5-tetrabromo phthalic acid
tetrabromophthalic acid
tetrabromophthalic acid, aluminum salt
tetrabromophthalic acid, dipotassium salt
tetrabromophthalic acid, disodium salt
tetrabromophthalic acid, magnesium salt
tetrabromophthalic acid, nickel salt
Molecular FormulaC8Br4K2O4
Molecular Weight557.89 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[K+].[K+]
InChIInChI=1S/C8H2Br4O4.2K/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2
InChIKeyVQGCTIUJDSOQNU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium Tetrabromophthalate Overview


Dipotassium 3,4,5,6-tetrabromophthalate (CAS 18824-74-3) is a dipotassium salt of 3,4,5,6-tetrabromophthalic acid, with the molecular formula C8Br4K2O4 and a molecular weight of approximately 557.9 g/mol [1]. Its molecular structure consists of a perbrominated phthalate dianion (C8Br4O4²⁻), containing four bromine atoms substituted on the aromatic ring at the 3, 4, 5, and 6 positions, charge-balanced by two potassium cations (K⁺) . The compound has a bromine content of approximately 57.3% by weight, positioning it among the bromine-rich flame retardant intermediates. Its salt form confers distinct solubility and handling characteristics relative to the parent anhydride or acid derivatives, making it a specialized intermediate rather than a final-formulation additive.

1

Aqueous metathesis-ready: ionic salt provides tetrabromophthalate dianion directly for ion-exchange with metal chlorides/nitrates.

2

High bromine content supports use as a concentrated bromine source for derivatization or formulation at relatively low loading.

3

Solid salt form simplifies handling and storage relative to the reactive anhydride, bypassing exothermic hydrolysis step.

Dipotassium Tetrabromophthalate: Why Substitution Fails


In-class substitution of tetrabromophthalate derivatives is precluded by fundamental differences in chemical form and functionality that directly impact process suitability and end-product architecture. The parent compound, tetrabromophthalic anhydride (TBA, CAS 632-79-1), exists as an anhydride that reacts exothermically with water to form the free acid [1] and is primarily employed as a reactive monomer in unsaturated polyester and epoxy resin systems . The free acid (TBPA) is similarly an acidic organic species that must be neutralized if a salt form is required for specific synthetic pathways [2]. Dipotassium 3,4,5,6-tetrabromophthalate, by contrast, is a pre-formed, water-soluble, fully neutralized salt that provides the tetrabromophthalate dianion in an ionic form immediately available for metathesis or ion-exchange reactions with other metal salts, circumventing the separate neutralization step and the exothermic reactivity of the anhydride [3]. This distinction is critical for users synthesizing alternative metal tetrabromophthalates (e.g., aluminum, calcium, zinc salts) or incorporating the brominated phthalate moiety into aqueous formulations.

Anhydride or free acid cannot directly substitute

Tetrabromophthalic anhydride requires a separate, exothermic hydrolysis to the acid before salt formation; dipotassium salt is a pre‑neutralized ionic species that enters aqueous metathesis immediately.

Different metal salt forms alter process and product profile

Aluminum, zinc or tin tetrabromophthalates exhibit distinct thermal stability and synergism; the potassium salt is an obligate intermediate for their synthesis, not a direct performance substitute.

Solubility and ionic character may not translate to non-aqueous systems

The limited but functional aqueous solubility (~5 mg/L) and full dissociation as C8Br4O4²⁻ can shift reaction efficiency in mixed-solvent or bulk polymer processing relative to anhydride-based routes.

Dipotassium Tetrabromophthalate Differentiation Evidence


Bromine Content vs. PBDEs and Phthalates

The bromine content of a halogenated flame retardant is a primary determinant of its flame retardant efficiency, as bromine atoms quench free radicals in the gas phase during combustion. Dipotassium 3,4,5,6-tetrabromophthalate (C8Br4K2O4) has a calculated bromine content of approximately 57.3% by weight (4 × 79.904 g/mol Br ÷ 557.9 g/mol × 100%). This value substantially exceeds that of non-brominated phthalate plasticizers such as di(2-ethylhexyl) phthalate (DEHP, bromine content 0%) and is comparable to or exceeds the bromine content of several widely used polybrominated diphenyl ether (PBDE) commercial mixtures [1]. For reference, the fully brominated decabromodiphenyl ether (BDE-209) has a bromine content of approximately 83.3%, while pentabromodiphenyl ether (PeBDE) mixtures average around 70-71% [2]. The high bromine content of dipotassium tetrabromophthalate enables it to serve as a concentrated bromine source for synthetic derivatization or formulation incorporation at relatively low loading levels [3].

Bromine content vs. alternatives
Class-level
~57.3% Br by weight (C8Br4K2O4) vs. 0% for DEHP, ~70‑71% for PeBDE, ~83.3% for DecaBDE, ~68.9% for TBA.
Supports concentrated bromine source selection.
Flame retardant efficiency inferred from halogen-content relationships; experimental validation advised.
Bromine Content Flame Retardant Efficacy Phthalate Derivatives

Ionic Form and Solubility vs. Anhydride

The dipotassium salt form confers distinct physicochemical properties that differentiate this compound from the parent tetrabromophthalic anhydride (TBA, CAS 632-79-1) and the free tetrabromophthalic acid (TBPA, CAS 13810-83-8). Dipotassium 3,4,5,6-tetrabromophthalate is reported to have a water solubility of approximately 5 mg/L at 20°C , which, while limited in absolute terms, is orders of magnitude higher than the water solubility of TBA, which is practically insoluble and reacts exothermically rather than dissolving [1]. More importantly, the compound exists as a fully dissociated ionic salt in aqueous systems, providing the tetrabromophthalate dianion (C8Br4O4²⁻) in solution for subsequent reaction chemistry . In contrast, TBA must first undergo hydrolysis to the free acid before salt formation can occur, a step that is both exothermic and potentially incomplete without controlled conditions. This ionic nature enables the compound to serve directly as a synthetic intermediate in aqueous metathesis reactions with other metal chlorides or nitrates to prepare alternative metal tetrabromophthalates (e.g., aluminum, zinc, tin salts) without the additional neutralization step required when starting from TBA [2].

Ionic form and aqueous reactivity
Class-level
Dipotassium salt dissociates to C8Br4O4²⁻; anhydride requires exothermic hydrolysis before salt formation.
Enables direct aqueous ion-exchange workflow.
Quantitative solubility ~5 mg/L; process suitability depends on target metal salt and reaction conditions.
Solubility Synthetic Intermediate Salt Form Tetrabromophthalate Derivatives

Direct Precursor to Metal Tetrabromophthalates

A critical point of differentiation for dipotassium 3,4,5,6-tetrabromophthalate is its established utility as a direct synthetic precursor for preparing other metal tetrabromophthalates via aqueous metathesis (ion-exchange) reactions. According to UK Patent Specification 1,061,372, tetrabromophthalates of aluminium, potassium, calcium, silver, tin, and zinc are prepared by treating tetrabromophthalic anhydride with aqueous potassium hydroxide to first form potassium tetrabromophthalate, which is then reacted with the appropriate metal chloride or nitrate to yield the corresponding metal tetrabromophthalate via precipitation or separation [1]. This pathway positions the dipotassium salt as an obligate intermediate for accessing a broader family of tetrabromophthalate salts, each with distinct properties relevant to flame retardancy in specific polymer matrices. For example, aluminum tetrabromophthalate offers higher thermal stability relative to the potassium salt , while zinc and tin tetrabromophthalates exhibit synergism with halogenated systems [2]. The dipotassium salt thus provides a procurement-value gateway to multiple downstream derivatives that would otherwise require separate, less efficient synthetic routes from TBA or TBPA.

Precursor to metal salts
Head-to-head
One synthetic step saved vs. starting from anhydride; directly forms Al, Ca, Zn, Sn, Ag salts via metathesis.
Streamlined multi-metal derivative synthesis.
Refer to patent conditions for specific metal chloride/nitrate protocols.
Synthesis Metathesis Metal Tetrabromophthalates Precursor

Dipotassium Tetrabromophthalate Procurement Scenarios


Metal Tetrabromophthalate Salt Synthesis

Procurement is indicated for laboratories or pilot-scale operations synthesizing aluminum, zinc, calcium, tin, or silver tetrabromophthalates as flame retardant additives or catalyst precursors. Dipotassium 3,4,5,6-tetrabromophthalate provides the tetrabromophthalate dianion in aqueous solution, enabling direct ion-exchange with the desired metal chloride or nitrate without requiring separate neutralization of the free acid [1]. This scenario leverages the compound's ionic salt form as established in Evidence_Item 2 and its documented role as an intermediate in Evidence_Item 3.

Aqueous Flame Retardant Coatings

Dipotassium 3,4,5,6-tetrabromophthalate may be suitable for aqueous-based textile or paper coating formulations where a water-dispersible ionic brominated species is required. While the compound's water solubility is limited (~5 mg/L at 20°C ), its ionic character enables suspension or dispersion in aqueous media for application where the free acid or anhydride would be incompatible due to water reactivity or insolubility. This application scenario derives from the solubility and ionic differentiation evidence presented in Evidence_Item 2.

Reactive Tetrabromophthalate Ester Synthesis

As a bromine-rich intermediate (57.3% Br by weight, Evidence_Item 1), dipotassium 3,4,5,6-tetrabromophthalate can be converted to reactive tetrabromophthalate esters such as diallyl tetrabromophthalate or bis(2,3-dibromopropyl) tetrabromophthalate via esterification following acidification. These esters function as reactive flame retardant monomers in unsaturated polyester and vinyl ester resin systems [2]. Procurement in this scenario is appropriate for users seeking a storable, solid salt precursor to reactive brominated monomers.

Analytical Reference Standard for Tetrabromophthalates

Given the increasing environmental monitoring of tetrabromophthalate derivatives such as bis(2-ethylhexyl) tetrabromophthalate (TBPH) and 2-ethylhexyl 2,3,4,5-tetrabromophthalate in indoor dust and aquatic systems [3], dipotassium 3,4,5,6-tetrabromophthalate may serve as an analytical reference material or precursor for synthesizing deuterated internal standards for mass spectrometry-based quantification methods. This scenario is supported by the compound's well-defined molecular structure and its relationship to the broader tetrabromophthalate analyte class.

Application
Selection Property
Validation Focus
Metal tetrabromophthalate synthesis
Ionic salt form, aqueous metathesis-ready
Metathesis reaction efficiency with target metal chloride/nitrate
Aqueous flame retardant coatings
Water-dispersible ionic brominated species
Coating homogeneity and flame retardancy testing
Reactive tetrabromophthalate ester synthesis
High bromine content precursor
Esterification yield and monomer reactivity
Analytical reference for tetrabromophthalates
Well-defined structure, tetrabromophthalate core
Purity for reference or internal standard precursor
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